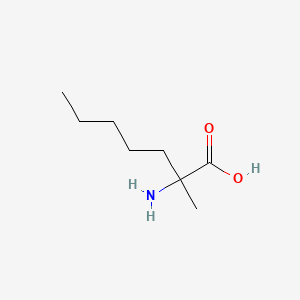

6-Methyl-2',3'-dideoxyadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “MDDA” refers to the enzyme methanethiol S-methyltransferase, which is involved in the methylation of hydrogen sulfide to dimethylsulfide. This enzyme plays a significant role in the global sulfur cycle and has been identified in various microorganisms and environments .

Métodos De Preparación

The preparation of methanethiol S-methyltransferase involves the expression of the mddA gene in suitable host organisms. This gene is abundant in diverse environments, including marine sediments, lake sediments, hydrothermal vents, and soils . The enzyme can be isolated and purified from these sources for further study.

Análisis De Reacciones Químicas

Methanethiol S-methyltransferase catalyzes the S-methylation of hydrogen sulfide to produce dimethylsulfide. This reaction involves the transfer of a methyl group from methanethiol to hydrogen sulfide, resulting in the formation of dimethylsulfide and a byproduct . The enzyme is known to undergo oxidation and reduction reactions, and common reagents used in these reactions include methanethiol and hydrogen sulfide .

Aplicaciones Científicas De Investigación

Methanethiol S-methyltransferase has several scientific research applications. It is used in studies related to the global sulfur cycle, as it plays a crucial role in the production of dimethylsulfide, a volatile organic sulfur compound that influences climate regulation .

Mecanismo De Acción

The mechanism of action of methanethiol S-methyltransferase involves the transfer of a methyl group from methanethiol to hydrogen sulfide. Key residues in the enzyme’s active site facilitate this transfer, resulting in the production of dimethylsulfide . The enzyme’s activity is regulated by various factors, including the availability of substrates and the presence of specific cofactors .

Comparación Con Compuestos Similares

Methanethiol S-methyltransferase is unique in its ability to methylate hydrogen sulfide to produce dimethylsulfide. Similar enzymes include dimethylsulfoniopropionate lyase and methionine gamma-lyase, which also participate in sulfur metabolism but have different substrate specificities and reaction mechanisms . The uniqueness of methanethiol S-methyltransferase lies in its specific role in the methylation of hydrogen sulfide, which is a critical step in the global sulfur cycle .

Propiedades

Número CAS |

85326-07-4 |

|---|---|

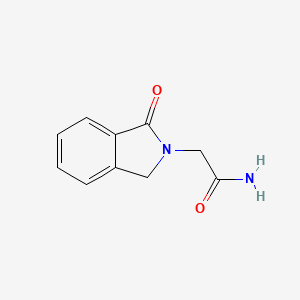

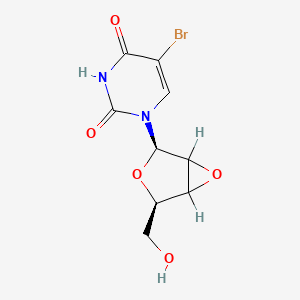

Fórmula molecular |

C11H15N5O2 |

Peso molecular |

249.27 g/mol |

Nombre IUPAC |

[(2S,5R)-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |

InChI |

InChI=1S/C11H15N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h5-8,17H,2-4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1 |

Clave InChI |

ODPGJSIBNBRBDT-JGVFFNPUSA-N |

SMILES isomérico |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO |

SMILES canónico |

CNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

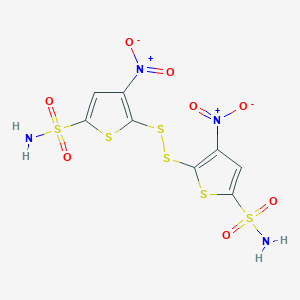

![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)